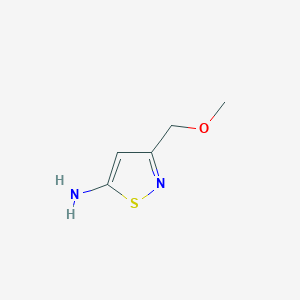
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a 1,2,4-oxadiazole ring fused with a tetrahydropyridine moiety, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce tetrahydropyridine derivatives.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer.
作用機序
The mechanism of action of 5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: These compounds share a similar ring structure with 1,2,4-oxadiazoles and exhibit comparable chemical and biological properties.
Thiadiazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole and tetrahydropyridine moieties, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h2,5,8H,1,3-4H2 |
InChIキー |
YQPDZOZHENKORC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(=C1)C2=NC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)


![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

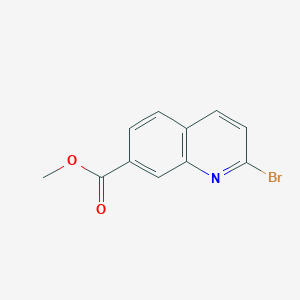
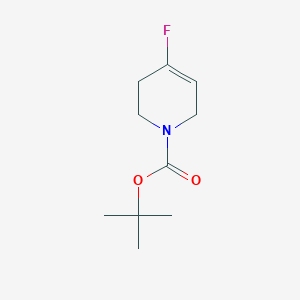
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
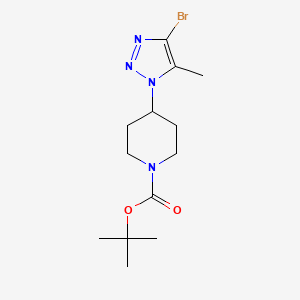
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
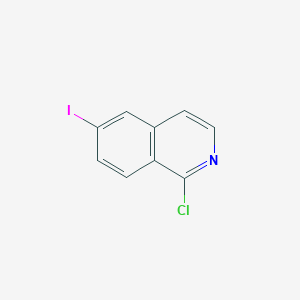
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
